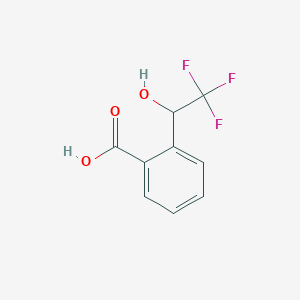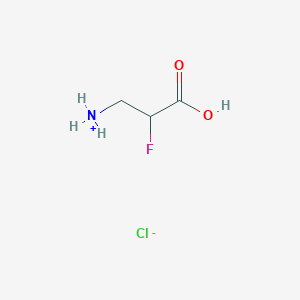
Tin(II) acetate
Vue d'ensemble
Description
Tin(II) acetate is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. The compound is known for its polymeric structure in the solid state, where it forms infinite chains with acetate groups bridging the tin atoms. The coordination environment of tin in this compound is characterized by a strongly distorted trigonal bipyramid with a lone electron pair occupying one of the equatorial positions .
Synthesis Analysis
The synthesis of this compound has been explored in the context of producing high-quality nanocrystals and other tin-based materials. For instance, tin(II) 2-ethylhexanoate has been used as a precursor for the synthesis of Cu2ZnSnS4 nanocrystals, demonstrating the versatility of tin(II) compounds in materials synthesis . Additionally, the reduction synthesis of tin nanoparticles has been achieved using this compound as one of the precursors, highlighting its role in the production of nanoscale materials .
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied, revealing a polymeric chain structure in the solid state and a highly distorted trigonal bipyramid in the gas phase. The tin atoms are asymmetrically surrounded by four oxygen atoms, with two shorter and two longer Sn–O distances. The presence of a sterically active lone electron pair on the tin atom has been confirmed, which influences the geometry of the molecule .
Chemical Reactions Analysis
This compound is involved in various chemical reactions, serving as a catalyst or reactant. It has been used as a catalyst in the conversion of epoxides to 1,3-dioxolanes, demonstrating its efficiency in organic synthesis . Moreover, tin(II) compounds, including this compound, have been utilized in carbon-carbon bond-forming reactions, such as the aldol and Michael reactions, under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated, with a focus on its stability, solubility, and thermal behavior. The compound's crystal structure and chemical bonding have been characterized using X-ray diffraction and electron localization function (ELF) analysis . The stability of this compound to hydrolysis and oxidation has been reported, as well as the thermal decomposition of its derivatives . The melting behavior of tin nanoparticles synthesized from this compound has also been studied, showing a significant drop in the melting point compared to bulk tin .
Applications De Recherche Scientifique
Crystal Structure and Chemical Bonding
- Tin(II) acetate exhibits a polymeric structure with infinite chains, relevant in understanding its chemical bonding and crystal structure. This understanding is crucial for materials science and chemistry (Stafeeva et al., 2007).
Catalyst in Esterification and Transesterification
- This compound has shown effective catalytic activity in the transesterification and esterification of acid vegetable oils, making it a valuable catalyst in biofuel production (Casas et al., 2013).
Colloidal Tin Sulfide Nanosheets
- This compound is used as a precursor in the production of colloidal SnS nanosheets, which have potential applications in electronic and optoelectronic devices due to their large lateral sizes and controllable thicknesses (Li et al., 2018).
Materials Science of Tin Oxide
- This compound plays a role in the study of tin oxide, which has applications in solid state gas sensors, oxidation catalysts, and transparent conductors (Batzill & Diebold, 2005).
Nanoparticle Synthesis
- It's used in the chemical reduction synthesis of tin nanoparticles, which are important in various technological applications due to their unique properties (Chee & Lee, 2012).
Photovoltaic Devices
- This compound is explored in the synthesis of tin chalcogenides for thin films or nanocrystalline form, potentially important for sustainable solar energy conversion (Lewis et al., 2014).
High Purity SnS Thin Films
- This compound is used in aerosol-assisted CVD for the deposition of phase-pure films of SnS, showing its utility in material deposition technologies (Ahmet et al., 2015).
Electrochemistry
- This compound's electrochemical properties are explored in corrosion and passivation studies, which are crucial for understanding its behavior in various aqueous solutions (Zohdy et al., 2021).
Semiconductor Research
- This compound is integral in semiconductor research, particularly in the study of SnO2 nanostructures, which are important in applications like gas sensors, lithium-ion batteries, and solar cells (Wang & Rogach, 2014).
Solar Energy Conversion
- It's also important in the synthesis and study of Tin(II) sulfide (SnS), which has applications in photovoltaics, photodetectors, energy storage, and other optoelectronic devices due to its unique semiconductor properties (Norton et al., 2021).
Mécanisme D'action
Target of Action
Tin(II) acetate, with the chemical formula of Sn(CH3COO)2, is the acetate salt of tin(II) It has been used as a catalyst in various chemical reactions .
Mode of Action
this compound can act as a catalyst to enhance the rate of thermal depolymerization of poly(lactic acid) fibers . It can also be a reactant for the synthesis of Sn-Cu bimetallic nanoparticles used in the preparation of tin anode by organic electroplating for rechargeable thin-film batteries .
Biochemical Pathways
It’s known that this compound can be used as a tin source for the preparation of high surface area tin oxide catalysts .
Pharmacokinetics
It’s known that this compound decomposes in water , which could potentially affect its bioavailability.
Result of Action
It’s known that this compound can be used to prepare tin(iv) oxide thin films by photochemical vapor deposition .
Safety and Hazards
Orientations Futures
Tin catalysts, including tin(II) acetate, play an important role in ring-opening polymerizations (ROP), ring-expansion polymerization (REP), and ring-opening polymerization combined with simultaneous polycondensation (ROPPOC) of lactides . They are also used in the polycondensation of lactic acid . These applications are particularly relevant for the production of biodegradable materials .
Propriétés
IUPAC Name |
tin(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXNTGLSKTMQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn(CH3COO)2, C4H6O4Sn | |
| Record name | tin(II) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213242 | |
| Record name | Stannous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638-39-1 | |
| Record name | Stannous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tin(II) acetate exists as a highly distorted trigonal bipyramid in the gas phase. [] The tin atom is asymmetrically bonded to two acetate groups, with one Sn-O bond significantly longer than the other. [] This asymmetry arises from the lone pair of electrons on the tin atom, which occupies one of the equatorial sites in the trigonal bipyramidal geometry. [] The four-membered rings and the acetate groups themselves adopt a near-planar arrangement. []
A: Yes, this compound is a valuable precursor in material science. For instance, it's used to synthesize tin sulfide nanosheets. [] By controlling the ligands during synthesis, researchers can tune the morphology of the resulting nanosheets, influencing their lateral dimensions and thicknesses. [] This control over morphology is crucial for optimizing the material's properties for applications like photo-detection and photovoltaics. []
A: this compound is a key ingredient in creating fluorine-doped tin dioxide thin films, crucial components in many electronic devices. [] When this compound undergoes chemical vapor deposition, it efficiently incorporates fluorine atoms into the tin dioxide crystal structure. [] This doping increases carrier concentration, leading to films with exceptionally low resistivity. [] Such films are highly desirable for their transparent and conductive properties, finding applications in displays, solar cells, and other optoelectronic devices. []
A: Absolutely, this compound serves as a precursor for synthesizing various nanoparticles, including silver and tin nanoparticles. [, , ] In the case of silver nanoparticles, this compound acts as a reducing agent, facilitating the reduction of silver ions to silver atoms. [] This process, often carried out in the presence of a capping agent like dodecylamine, yields nanoparticles with controlled sizes suitable for applications like conductive ink formulations in printed electronics. [] The size and shape of tin nanoparticles can be influenced by factors like the molecular weight of capping agents such as polyvinyl pyrrolidone (PVP). []
A: this compound demonstrates catalytic activity in various organic reactions. For example, it acts as a Lewis acid catalyst in the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones. [] Its presence influences the regiochemistry of the reaction, favoring the formation of the α-1H-pyrrolo[3,2-b]pyridine isomer. [] This regioselectivity is crucial for synthesizing specific isomers with desired biological or pharmaceutical properties. Furthermore, this compound, along with tin(IV) acetate, dibutyltin-bis-acetate, and dioctyl tin-bis-acetate, can catalyze the ring-opening polymerization of L-lactide and ε-caprolactone. [] The specific tin compound and reaction conditions significantly impact the resulting polymer architecture, enabling the synthesis of linear chains or cyclic structures with varying molecular weights. []
A: this compound acts as a catalyst, significantly accelerating the degradation of PLA. [] Compared to other organometallic catalysts like tin(II) oxalate, this compound demonstrates superior performance, lowering the degradation onset temperature of PLA and drastically reducing the total degradation time. [] This catalytic activity is particularly relevant in developing efficient methods for PLA degradation, addressing its disposal and recycling challenges.
A: this compound plays a crucial role as an additive in the fabrication of tin-lead-based perovskite solar cells. [] Its presence enhances the stability and performance of these devices. While the specific mechanisms are still under investigation, research suggests that this compound influences the crystallization process during perovskite film formation, leading to improved film quality and device stability. []
A: While this compound has shown promising applications, its safety profile requires careful consideration. In vitro studies on human lymphocytes have shown that while this compound does not induce micronuclei formation, indicating a lack of genotoxic effects, it does exhibit cytotoxicity at certain concentrations. [] These findings highlight the importance of handling this compound with caution and using appropriate safety measures during synthesis, handling, and disposal.
A: Researchers utilize a variety of analytical techniques to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure. [, ] Electron diffraction, coupled with ab initio calculations, provides insights into its gas-phase structure. [] Infrared spectroscopy helps identify functional groups and study chemical bonding. [] Thermal analysis methods like thermogravimetric analysis (TGA) are essential for studying its thermal stability and decomposition behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



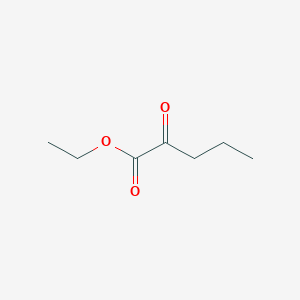

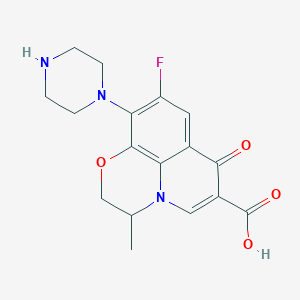

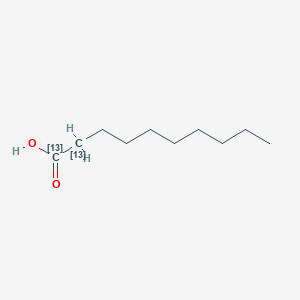
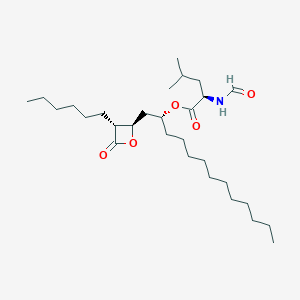


![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
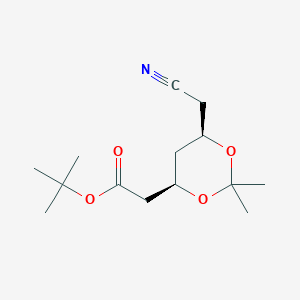
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
